molecular formula C11H11N3O2 B14459508 5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one CAS No. 67218-91-1

5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one

Katalognummer: B14459508
CAS-Nummer: 67218-91-1
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: SHHOFCOWYPQFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique imidazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imidazole ring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Wissenschaftliche Forschungsanwendungen

5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(Phenylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
  • 5-[(Methylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one

Uniqueness

5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is unique due to its benzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

67218-91-1

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

N-benzyl-4-hydroxy-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H11N3O2/c15-10(9-11(16)14-7-13-9)12-6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,12,15)(H,13,14)

InChI-Schlüssel

SHHOFCOWYPQFIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.